Cas no 1275944-70-1 (Methyl 2-[(3-ethynylphenyl)sulfamoyl]acetate)
Methyl 2-[(3-ethynylphenyl)sulfamoyl]acetate Chemical and Physical Properties
Names and Identifiers
-
- methyl 2-[(3-ethynylphenyl)sulfamoyl]acetate
- AKOS005956142
- 1275944-70-1
- EN300-744022
- Methyl 2-[(3-ethynylphenyl)sulfamoyl]acetate
-
- Inchi: 1S/C11H11NO4S/c1-3-9-5-4-6-10(7-9)12-17(14,15)8-11(13)16-2/h1,4-7,12H,8H2,2H3
- InChI Key: CBGFBEPLLRSKAP-UHFFFAOYSA-N
- SMILES: S(CC(=O)OC)(NC1C=CC=C(C#C)C=1)(=O)=O
Computed Properties
- Exact Mass: 253.04087901g/mol
- Monoisotopic Mass: 253.04087901g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 415
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 80.8Ų
Methyl 2-[(3-ethynylphenyl)sulfamoyl]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-744022-1.0g |
methyl 2-[(3-ethynylphenyl)sulfamoyl]acetate |
1275944-70-1 | 95% | 1.0g |
$842.0 | 2024-05-23 | |
| Enamine | EN300-744022-0.05g |
methyl 2-[(3-ethynylphenyl)sulfamoyl]acetate |
1275944-70-1 | 95% | 0.05g |
$707.0 | 2024-05-23 | |
| Enamine | EN300-744022-0.1g |
methyl 2-[(3-ethynylphenyl)sulfamoyl]acetate |
1275944-70-1 | 95% | 0.1g |
$741.0 | 2024-05-23 | |
| Enamine | EN300-744022-0.25g |
methyl 2-[(3-ethynylphenyl)sulfamoyl]acetate |
1275944-70-1 | 95% | 0.25g |
$774.0 | 2024-05-23 | |
| Enamine | EN300-744022-0.5g |
methyl 2-[(3-ethynylphenyl)sulfamoyl]acetate |
1275944-70-1 | 95% | 0.5g |
$809.0 | 2024-05-23 | |
| Enamine | EN300-744022-2.5g |
methyl 2-[(3-ethynylphenyl)sulfamoyl]acetate |
1275944-70-1 | 95% | 2.5g |
$1650.0 | 2024-05-23 | |
| Enamine | EN300-744022-5.0g |
methyl 2-[(3-ethynylphenyl)sulfamoyl]acetate |
1275944-70-1 | 95% | 5.0g |
$2443.0 | 2024-05-23 | |
| Enamine | EN300-744022-10.0g |
methyl 2-[(3-ethynylphenyl)sulfamoyl]acetate |
1275944-70-1 | 95% | 10.0g |
$3622.0 | 2024-05-23 |
Methyl 2-[(3-ethynylphenyl)sulfamoyl]acetate Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on Methyl 2-[(3-ethynylphenyl)sulfamoyl]acetate
Introduction to Methyl 2-[(3-Ethynylphenyl)Sulfamoyl]Acetate (CAS No. 1275944-70-1)
Methyl 2-[(3-Ethynylphenyl)Sulfamoyl]Acetate, with the CAS registry number 1275944-70-1, is a compound of significant interest in the field of organic chemistry and drug discovery. This compound, often referred to as Methyl 2-(3-Ethynylphenylsulfamoyl)acetate, belongs to the class of sulfonamides and is characterized by its unique structure, which includes a sulfonamide group attached to an ethynylphenyl moiety and a methyl ester group. The combination of these functional groups makes this compound a versatile building block for various chemical transformations and applications.
The synthesis of Methyl 2-(3-Ethynylphenylsulfamoyl)acetate typically involves multi-step reactions, often starting from phenol derivatives. The introduction of the ethynyl group at the para position of the phenol ring is a critical step, followed by sulfonation and subsequent esterification. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing reaction times and improving yields. These improvements are particularly important for scaling up production in pharmaceutical or agrochemical industries.
One of the most promising applications of this compound lies in its potential as an intermediate in drug design. The sulfonamide group is known for its ability to act as a bioisostere for carboxylic acids, making it valuable in the development of peptide mimetics and enzyme inhibitors. For instance, researchers have explored the use of Methyl 2-(3-Ethynylphenylsulfamoyl)acetate in designing inhibitors for protease enzymes, which are implicated in various diseases such as cancer and viral infections.
In addition to its role in drug discovery, this compound has also found applications in materials science. The presence of the ethynyl group introduces unique electronic properties, making it suitable for use in conducting polymers and organic electronics. Recent studies have demonstrated that incorporating Methyl 2-(3-Ethynylphenylsulfamoyl)acetate into polymer backbones can enhance their electrical conductivity, opening new avenues for its use in flexible electronics and sensors.
The toxicological profile of Methyl 2-(3-Ethynylphenylsulfamoyl)acetate has also been a subject of recent research. Studies indicate that while the compound exhibits moderate cytotoxicity against certain cancer cell lines, it shows low toxicity towards normal cells, suggesting a potential therapeutic window. However, further investigations are required to fully understand its pharmacokinetics and long-term effects.
In conclusion, Methyl 2-[(3-Ethynylphenyl)Sulfamoyl]Acetate (CAS No. 1275944-70-1) is a multifaceted compound with diverse applications across various fields. Its unique structure, coupled with recent advancements in synthetic methods and application studies, positions it as a valuable tool in both academic research and industrial development.
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